1-Phenyl-1-(3-quinolyl)ethanol
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Overview
Description
1-Phenyl-1-(3-quinolyl)ethanol is an organic compound with the molecular formula C17H15NO It is a research chemical known for its unique structure, which combines a phenyl group and a quinolyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1-(3-quinolyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3-quinolinecarboxaldehyde with phenylmagnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction typically occurs in an inert atmosphere and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1-(3-quinolyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted phenyl or quinolyl derivatives.
Scientific Research Applications
1-Phenyl-1-(3-quinolyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-1-(3-quinolyl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Phenyl-1-(2-quinolyl)ethanol
- 1-Phenyl-1-(4-quinolyl)ethanol
- 1-Phenyl-1-(3-pyridyl)ethanol
Comparison: 1-Phenyl-1-(3-quinolyl)ethanol is unique due to the position of the quinolyl group, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C17H15NO |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
1-phenyl-1-quinolin-3-ylethanol |
InChI |
InChI=1S/C17H15NO/c1-17(19,14-8-3-2-4-9-14)15-11-13-7-5-6-10-16(13)18-12-15/h2-12,19H,1H3 |
InChI Key |
ANAUVAMLLNNVLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC3=CC=CC=C3N=C2)O |
Origin of Product |
United States |
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